Cas no 62217-35-0 (Dimethyl 1,3-Benzodithiol-2-ylphosphonate)

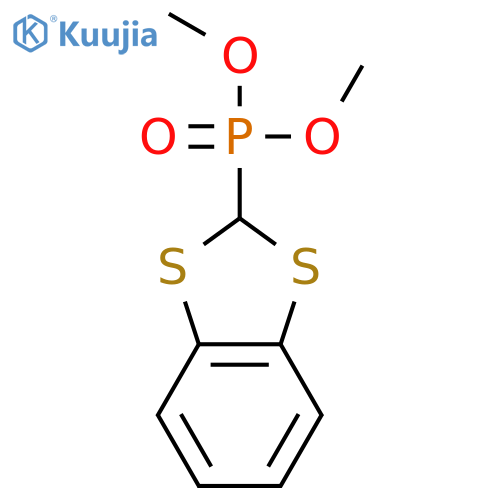

62217-35-0 structure

商品名:Dimethyl 1,3-Benzodithiol-2-ylphosphonate

CAS番号:62217-35-0

MF:C9H11O3PS2

メガワット:262.28560090065

MDL:MFCD00848417

CID:454133

PubChem ID:125307556

Dimethyl 1,3-Benzodithiol-2-ylphosphonate 化学的及び物理的性質

名前と識別子

-

- Phosphonic acid, 1,3-benzodithiol-2-yl-, dimethyl ester

- Dimethyl 1,3-Benzodithiol-2-ylphosphonate

- 2-dimethoxyphosphoryl-1,3-benzodithiole

- NULL

- 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester

- 2-Dimethoxyphosphinyl-1,3-benzodithiole

- NSC713179

- D3992

- MFCD00848417

- Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate

- CS-0368211

- T71133

- AKOS015856656

- DTXSID70328006

- NSC-713179

- 62217-35-0

- SCHEMBL1966987

- DIMETHYL 2H-1,3-BENZODITHIOL-2-YLPHOSPHONATE

- DB-187114

- AK-249/36783015

- Dimethyl1,3-benzodithiol-2-ylphosphonate

-

- MDL: MFCD00848417

- インチ: 1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3

- InChIKey: VKVOUPYVLWQXLB-UHFFFAOYSA-N

- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2SC1([H])P(=O)(OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 261.98900

- どういたいしつりょう: 261.989

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- ゆうかいてん: 120.0 to 124.0 deg-C

- PSA: 95.94000

- LogP: 3.65390

Dimethyl 1,3-Benzodithiol-2-ylphosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3992-1G |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate |

62217-35-0 | >98.0%(GC) | 1g |

¥590.00 | 2024-04-16 | |

| TRC | D460648-100mg |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate |

62217-35-0 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB331732-1 g |

Dimethyl 1,3-benzodithiol-2-ylphosphonate, 98%; . |

62217-35-0 | 98% | 1g |

€186.80 | 2023-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438881-1g |

Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate |

62217-35-0 | 98% | 1g |

¥ŻŮǖ | 2023-07-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-487806-1 g |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate, |

62217-35-0 | 1g |

¥2,053.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869760-200mg |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate |

62217-35-0 | 98% | 200mg |

201.60 | 2021-05-17 | |

| 1PlusChem | 1P003Q1C-1g |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate |

62217-35-0 | >98.0%(GC) | 1g |

$179.00 | 2025-02-20 | |

| Aaron | AR003Q9O-250mg |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate |

62217-35-0 | 98% | 250mg |

$68.00 | 2025-01-22 | |

| abcr | AB331732-1g |

Dimethyl 1,3-benzodithiol-2-ylphosphonate, 98%; . |

62217-35-0 | 98% | 1g |

€186.80 | 2025-02-20 | |

| Ambeed | A379502-1g |

Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate |

62217-35-0 | 98% | 1g |

$375.0 | 2025-02-27 |

Dimethyl 1,3-Benzodithiol-2-ylphosphonate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

62217-35-0 (Dimethyl 1,3-Benzodithiol-2-ylphosphonate) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量